N-2-Benzothiazolyl-N'-methylethanediamide
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Overview
Description
N-2-Benzothiazolyl-N’-methylethanediamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmacological activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Benzothiazolyl-N’-methylethanediamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with acyl chlorides or carboxylic acids under acidic conditions to yield the desired benzothiazole derivative .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including N-2-Benzothiazolyl-N’-methylethanediamide, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-2-Benzothiazolyl-N’-methylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
N-2-Benzothiazolyl-N’-methylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-2-Benzothiazolyl-N’-methylethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Benzothiazole-2-carboxylic acid: Studied for its potential biological activities.
Uniqueness
N-2-Benzothiazolyl-N’-methylethanediamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
104388-92-3 |
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Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-methyloxamide |
InChI |
InChI=1S/C10H9N3O2S/c1-11-8(14)9(15)13-10-12-6-4-2-3-5-7(6)16-10/h2-5H,1H3,(H,11,14)(H,12,13,15) |
InChI Key |
QFZUMGOSYSKSOP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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